molecular formula C23H16N4O B287114 N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B287114
M. Wt: 364.4 g/mol
InChI Key: APFOHKPIFBKQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as CDPC, is a chemical compound that has been widely used in scientific research due to its unique properties. CDPC belongs to the family of pyrazole derivatives, which have been shown to exhibit a variety of biological activities.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is not yet fully understood. However, it has been suggested that N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide may exert its biological activities by inhibiting the activity of certain enzymes, such as COX-2 and MMP-9. N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. Additionally, N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been shown to exhibit a variety of biological activities, which makes it a useful tool for scientific research. However, one of the limitations of N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. One potential area of research is the development of N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide in the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide and its potential therapeutic applications.
In conclusion, N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities, and has a variety of biochemical and physiological effects. While N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has several advantages for use in scientific research, there are also limitations to its use. Nonetheless, N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide remains a promising tool for scientific research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-cyanobenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting hydrazone with diphenylacetyl chloride. The final product is obtained by reacting the resulting diphenylacetyl hydrazone with 4-chlorobenzoyl chloride. The synthesis of N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied in scientific research due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to have a protective effect on the liver and kidneys.

properties

Product Name

N-(4-cyanophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C23H16N4O

Molecular Weight

364.4 g/mol

IUPAC Name

N-(4-cyanophenyl)-1,5-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C23H16N4O/c24-15-17-11-13-19(14-12-17)26-23(28)21-16-25-27(20-9-5-2-6-10-20)22(21)18-7-3-1-4-8-18/h1-14,16H,(H,26,28)

InChI Key

APFOHKPIFBKQSM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C#N

Origin of Product

United States

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